N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a chlorophenyl group, and a thiazepane ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with atp-binding cassette transporters and VEGFR1 , which play crucial roles in cellular processes such as transport of various molecules across extracellular and intracellular membranes and regulation of angiogenesis, respectively .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of their targets . For instance, certain thiophene 2-carboxamides substituted with benzo[d][1,3]dioxol-5-yl groups have shown inhibition of VEGFR1 .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influence pathways related to transport of molecules across membranes and angiogenesis .
Pharmacokinetics
A series of potent hydroxyethyl amine (hea) derived inhibitors of β-site app cleaving enzyme (bace1) was optimized to address suboptimal pharmacokinetics and poor cns partitioning . This suggests that similar optimization strategies might be applicable for this compound.
Result of Action
Similar compounds have been reported to inhibit the vegf-induced huvec cell migration, indicating its anti-angiogenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions. 2
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-15-4-2-1-3-14(15)18-7-8-22(9-10-26-18)19(23)21-13-5-6-16-17(11-13)25-12-24-16/h1-6,11,18H,7-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNDRDVVWZZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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